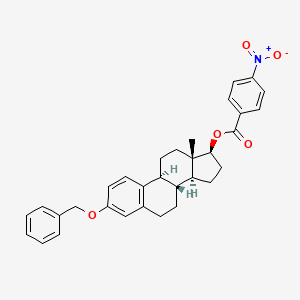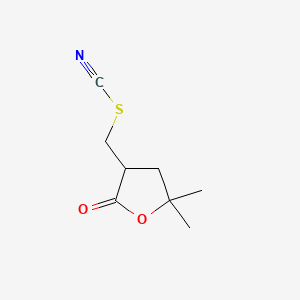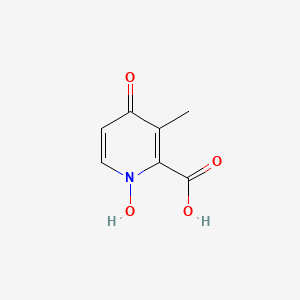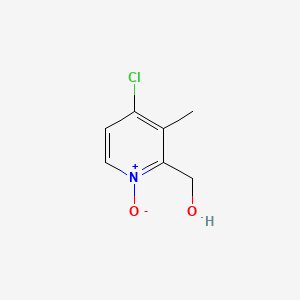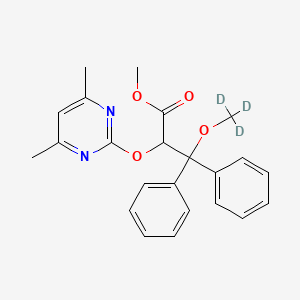
rac Ambrisentan-d3 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac Ambrisentan-d3 Methyl Ester” is a high-quality reference standard used in pharmaceutical testing . It is a stable isotope labelled compound and is part of the Ambrisentan Methyl Ester API family . The molecular formula of this compound is C23H21D3N2O4 and it has a molecular weight of 395.47 .
Molecular Structure Analysis
The molecular structure of “rac Ambrisentan-d3 Methyl Ester” can be represented by the following SMILES string: [2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C . This compound has a heavy atom count of 29 and an isotope atom count of 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac Ambrisentan-d3 Methyl Ester” include a molecular weight of 395.5 g/mol , a XLogP3-AA of 4.1 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 6 , a rotatable bond count of 8 , an exact mass of 395.19243749 g/mol , a monoisotopic mass of 395.19243749 g/mol , a topological polar surface area of 70.5 Ų , and a complexity of 489 .Aplicaciones Científicas De Investigación
Novel Endothelin Receptor Antagonists : Inspired by ambrisentan, novel classes of endothelin receptor antagonists were designed, offering potent dual ET(A)/ET(B) receptor antagonism and showing efficacy in reducing arterial blood pressure in animal models (Bolli et al., 2004).
Ambrisentan in Pulmonary Arterial Hypertension : Clinical trials like ARIES-1 and ARIES-2 have shown ambrisentan's efficacy in improving exercise capacity in patients with pulmonary arterial hypertension, along with improvements in secondary endpoints such as World Health Organization functional class, Short Form-36 score, and B-type natriuretic peptide levels (Galiè et al., 2008).
Analytical Methods for Ambrisentan Detection : A pre-column derivatization high-performance liquid chromatographic method with fluorescence detection was developed for the determination of L-proline methyl ester as a chiral resolving agent of Ambrisentan (Diao Xing-l, 2014).
Ambrisentan's Role in Chronic Lung Disease : Ambrisentan, used as an endothelin receptor type A antagonist, was studied for its effects on cardiopulmonary aspects of neonatal rats with chronic lung disease. The study found that while ambrisentan improved survival and reduced lung injury and pulmonary arterial hypertension, it did not significantly impact inflammation or alveolar and vascular development in these models (Wagenaar et al., 2013).
Spectrophotometric Determination of Ambrisentan : A study was conducted to develop sensitive spectrophotometric methods for the determination of Ambrisentan in bulk and tablet forms. This study was significant in enhancing the analytical methods for Ambrisentan quantification (Kumar et al., 2013).
Pharmacokinetics and Pharmacodynamics of Ambrisentan : Studies on the pharmacokinetics and dynamics of ambrisentan, such as its interactions with other drugs like cyclosporine and warfarin, have been crucial in understanding its clinical use and safety profile (Spence et al., 2010; Walker et al., 2009).
Synthesis of Ambrisentan : Research has been conducted on the synthesis processes of ambrisentan, providing insights into more efficient and stable production methods (Li Xiao-gan, 2014; Ji Ya-fei, 2011).
Solubility and Bioavailability Enhancement : Studies exploring the enhancement of solubility and bioavailability of ambrisentan through solid dispersion techniques have shown promising results in improving its oral administration efficacy (Radke & Jain, 2021; Deshmane et al., 2018).
Propiedades
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Ambrisentan-d3 Methyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
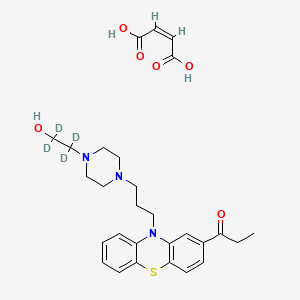

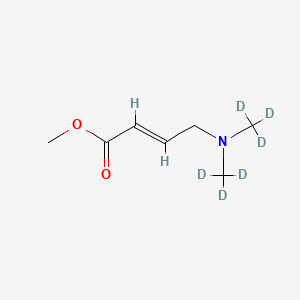
![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)


